6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid
Overview
Description
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between this compound and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
Properties
IUPAC Name |
6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGDMYNJBLIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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